REACTION_CXSMILES
|
[CH2:1]([C:8]1([OH:31])[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][NH:16][C:17]([NH:19][C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]=[C:22]([CH3:30])[CH:21]=2)=[O:18])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:32][S:33]([OH:36])(=[O:35])=[O:34]>CO>[CH2:1]([C:8]1([OH:31])[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][NH:16][C:17]([NH:19][C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]=[C:22]([CH3:30])[CH:21]=2)=[O:18])[CH2:12][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:33]([O-:36])([O-:35])(=[O:34])=[O:32]
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Name
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|
Quantity
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21.36 kg
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Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)C1(CCN(CC1)CCNC(=O)NC1=CC(=NC2=CC=CC=C12)C)O
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Name
|
|
Quantity
|
178 L
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Type
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solvent
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Smiles
|
CO
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Name
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Quantity
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6 L
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Type
|
reactant
|
Smiles
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OS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
-2 °C
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Type
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CUSTOM
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Details
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stirred at −5 to −9° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The clear solution is filtered
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Type
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ADDITION
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Details
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further aqueous H2SO4 (33.8 L, 1.07 M) is added during 45 min
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Duration
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45 min
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Type
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FILTRATION
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Details
|
The formed precipitate is filtered
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Type
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WASH
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Details
|
washed with cooled CH3OH (−5° C., 54 L)
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Type
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CUSTOM
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Details
|
dried under a stream of nitrogen
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1(CCN(CC1)CCNC(=O)NC1=CC(=NC2=CC=CC=C12)C)O
|
Name
|
|
Type
|
product
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Smiles
|
S(=O)(=O)([O-])[O-]
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |